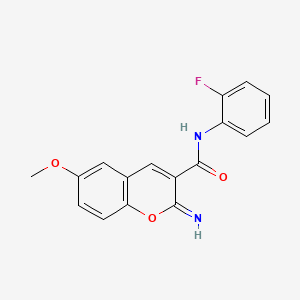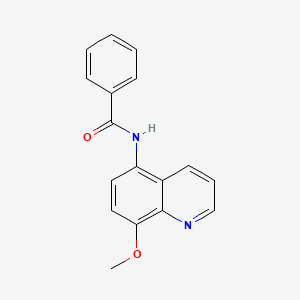
N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide, also known as FCIM, is a synthetic compound that belongs to the class of chromene derivatives. FCIM has shown potential as a therapeutic agent due to its ability to inhibit certain enzymes and regulate physiological processes.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide involves the inhibition of certain enzymes and regulation of physiological processes. This compound inhibits monoamine oxidase A and B, which leads to increased levels of neurotransmitters such as serotonin and dopamine. This increase in neurotransmitter levels can result in improved mood and cognitive function. This compound also has anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of neurotransmitters such as serotonin and dopamine, which can improve mood and cognitive function. This compound also has anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation in the brain. Additionally, this compound has been found to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide in lab experiments is its ability to inhibit monoamine oxidase A and B, which can lead to increased levels of neurotransmitters such as serotonin and dopamine. This can be useful in studying the effects of these neurotransmitters on mood and cognitive function. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.
Direcciones Futuras
There are several future directions for the study of N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease. Additionally, the mechanisms of action of this compound and its derivatives should be further explored to better understand their effects on the brain and body.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2-fluoroaniline in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-amino-2H-chromen-2-one in the presence of acetic acid to yield this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2-imino-6-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit certain enzymes such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. This compound has also been found to have anti-inflammatory and antioxidant properties. These properties make this compound a potential candidate for the treatment of neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-imino-6-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-11-6-7-15-10(8-11)9-12(16(19)23-15)17(21)20-14-5-3-2-4-13(14)18/h2-9,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJRBTXNCNZKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N)C(=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146525.png)
![3-({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)-2-(4-nitrophenyl)-1-indanone](/img/structure/B5146533.png)
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5146551.png)
![9-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5146567.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)
![2,6-dibromo-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5146583.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B5146587.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5146589.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5146596.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5146604.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methyl-1H-benzimidazole](/img/structure/B5146608.png)

![1-[(5-propyl-3-thienyl)carbonyl]azepane](/img/structure/B5146619.png)